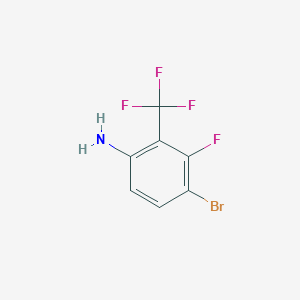
4-Bromo-3-fluoro-2-(trifluoromethyl)aniline
Overview
Description
4-Bromo-3-fluoro-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5BrF3N . It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .
Synthesis Analysis
The synthesis of this compound involves the use of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1ccc(Br)c(c1)C(F)(F)F . This structure is also available as a 2d Mol file or as a computed 3d SD file . Chemical Reactions Analysis
This compound has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 81-84 °C/0.5 mmHg, a melting point of 47-49 °C, and a density of 1.71 g/mL at 25 °C .Scientific Research Applications
Potential Use in Nonlinear Optical (NLO) Materials
4-Bromo-3-fluoro-2-(trifluoromethyl)aniline has been studied for its vibrational properties, which are crucial for applications in NLO materials. The research by Revathi et al. (2017) combines experimental and theoretical vibrational analysis, including Fourier Transform-Infrared and Fourier Transform-Raman techniques, to study the effects of substituents on the vibrational spectra of aniline derivatives. The study explores hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions, providing insights into the material's potential for NLO applications (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Synthesis and Crystal Structures of Brominated Oligomers
The facile synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s have been reported, showcasing a method to achieve brominated oligomers from nonbrominated precursors. These structures demonstrate the potential for adopting helical structures and exhibit interesting redox properties, as investigated through UV-vis and EPR measurements. This research highlights the versatility of brominated aniline derivatives in synthesizing complex organic structures with potential applications in materials science and organic electronics (Ito, Ino, Tanaka, Kanemoto, & Kato, 2002).
Catalysis and Organic Synthesis
The compound has been implicated in catalytic processes and organic synthesis, such as in the direct ortho-C-H imidation of benzaldehydes. This application enables efficient and functional group-tolerant synthesis of quinazoline and fused isoindolinone scaffolds, demonstrating the compound's utility in diversifying organic synthesis methodologies (Wu et al., 2021).
Photocatalysis
Jingjing Kong et al. (2017) developed a method for the preparation of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes using anilines and BrCF2CF2Br as starting materials. This process, facilitated by blue LED irradiation, allows for the efficient addition of fluoroalkyl moieties to anilines, indicating potential applications in the synthesis of functional molecules through photocatalysis (Kong et al., 2017).
Coordination Polymers and Nanostructures
Research by Hajiashrafi et al. (2015) on Cd(II) and Hg(II) coordination polymers containing 4-fluoro/bromo-N-(pyridin-4-ylmethylene)aniline ligands illustrates the role of halogenated anilines in constructing coordination polymers with specific crystal packing and supramolecular features. This work contributes to the understanding of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi, Morsali, & Kubicki, 2015).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-3-fluoro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPNXBDYEPFNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242748 | |
| Record name | 4-Bromo-3-fluoro-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-59-7 | |
| Record name | 4-Bromo-3-fluoro-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-fluoro-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)
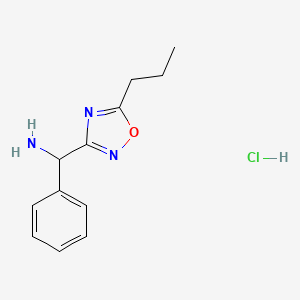
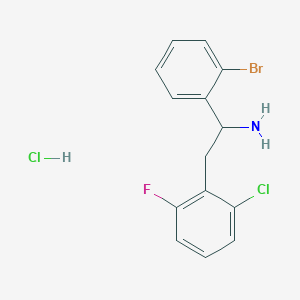
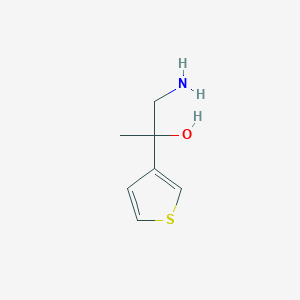

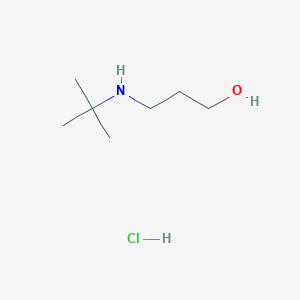
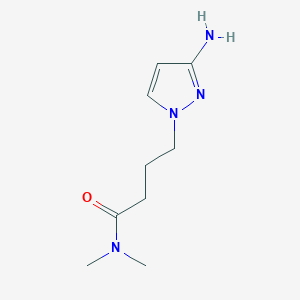
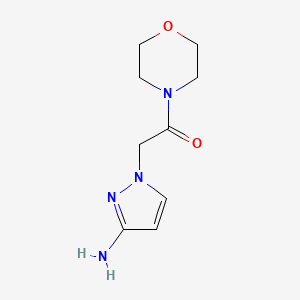

![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)
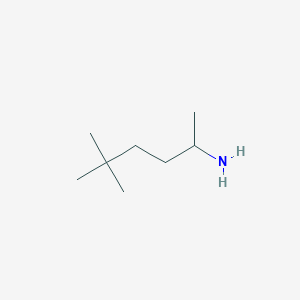
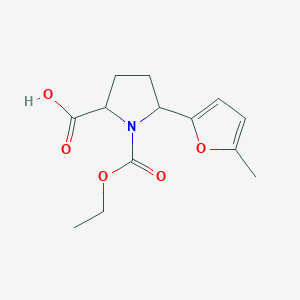
![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride](/img/structure/B1525469.png)

